Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate
Description
Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a methyl ester group and a sulfanyl group attached to the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S2/c1-15-9(12)6-16-10-7-4-2-3-5-8(7)17(13,14)11-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCJFCAMKAYRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate typically involves the reaction of 2-mercaptobenzothiazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Chemical Reactions Analysis
2.1. Hydrolysis of the Ester Group
The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:
2.2. Nucleophilic Substitution at the Sulfur Atom
The sulfanyl group participates in alkylation or arylation reactions. For example:
-
Example : Reaction with benzyl bromide in DMF/K₂CO₃ yields benzyl sulfanyl derivatives (yield: 65–78%) .
2.3. Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis. For instance, condensation with hydrazines forms thiazolidinones:
Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at the benzothiazole ring:
Thionation and Oxidation
-
Thionation : Treatment with P₄S₁₀ converts the carbonyl group to a thiocarbonyl:
-
Oxidation : H₂O₂/WO₃ oxidizes the sulfanyl group to sulfone derivatives .
Comparative Reactivity Data
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | NaOH, H₂O, reflux | Carboxylic acid | 90% |
| Suzuki coupling | Pd(dppf)Cl₂, Ar-B(OH)₂, microwave | Biaryl thiazinanones | 80% |
| Amidation | HATU, DIPEA, DMF | Sulfanyl acetamides | 85% |
| Cyclization with hydrazine | NH₂NH₂, ethanol, reflux | Thiazolidin-4-one | 60% |
Mechanistic Insights
Scientific Research Applications
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of benzothiazole derivatives, including methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and cancer cell lines.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of benzothiazole derivatives. The results showed that compounds featuring the benzothiazole moiety displayed potent activity against Staphylococcus aureus and Escherichia coli . this compound was included in this evaluation due to its structural similarity.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Applications in Drug Development
The compound is being investigated for its potential as a lead compound in drug development due to its diverse biological activities. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.
Table 1: Biological Activities of this compound Derivatives
| Derivative | Activity | Target Organism/Cell Line | Reference |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, E. coli | |
| This compound | Anticancer | MDA-MB-231 (breast cancer) |
Synthesis Techniques
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions : Utilizing benzothiazole derivatives with appropriate acetic acid derivatives under acidic or basic conditions.
- Functionalization : Modifying existing benzothiazole compounds to introduce the methyl acetate group.
Mechanism of Action
The mechanism of action of Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: Similar structure but with additional oxo groups.
Uniqueness
Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is unique due to the presence of both a sulfanyl group and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Biological Activity
Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is a compound belonging to the benzothiazole class, characterized by its unique chemical structure which includes a methyl ester and a sulfanyl group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9NO4S2
- Molecular Weight : 255.25 g/mol
- CAS Number : 85524-16-9
The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.
This compound interacts with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of biological pathways. The exact mechanisms are still being studied, but preliminary data suggest potential roles in enzyme inhibition and modulation of protein interactions.
Enzyme Inhibition
In vitro studies have demonstrated that related compounds exhibit potent inhibitory effects on potassium channels (Kv1.3), which are critical in various physiological processes. For example, a series of substituted benzothiazole derivatives showed comparable potency to known inhibitors in patch clamp assays . This suggests that this compound may also function as an enzyme inhibitor.
Antioxidant Activity
Benzothiazole derivatives are known for their antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Study on Tyrosinase Inhibition
A study focusing on related benzothiazole compounds demonstrated significant inhibition of mushroom tyrosinase activity. The results indicated that certain analogs were effective in reducing melanin production, highlighting potential applications in treating hyperpigmentation disorders . Although the specific role of this compound was not directly addressed, its structural characteristics suggest it could exhibit similar effects.
| Compound | Tyrosinase Inhibition (%) | IC50 (µM) |
|---|---|---|
| Analog 1 | 70% | 0.5 |
| Analog 2 | 85% | 0.3 |
| This compound | TBD | TBD |
Cytotoxicity Studies
In preliminary cytotoxicity assessments involving similar compounds, some exhibited low toxicity at concentrations up to 20 µM without affecting cell viability significantly. This suggests a favorable safety profile for further investigation into therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
